3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
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Overview
Description
3-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, an oxadiazole ring, and a dimethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2,4-dimethoxybenzoic acid can be converted to its corresponding hydrazide, which then reacts with an appropriate nitrile to form the oxadiazole ring under acidic or basic conditions.
Quinoline Core Construction: The quinoline core can be synthesized via the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Coupling Reactions: The final step involves coupling the oxadiazole and quinoline moieties. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of particular interest in medicine. Its ability to interact with various biological targets suggests it could be developed into a pharmaceutical agent for treating diseases such as cancer or infections.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and quinoline core can bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole
- 1-Ethyl-4-quinolinone
- 2,4-Dimethoxyphenylhydrazine
Uniqueness
Compared to similar compounds, 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one stands out due to its combined structural features. The presence of both the oxadiazole ring and the quinoline core in a single molecule provides a unique platform for diverse chemical reactivity and biological activity. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
3-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinoline moiety
- Substituents :
- 1-Ethyl group
- 3-(2,4-Dimethoxyphenyl) substituent
- 1,2,4-Oxadiazole ring
The molecular formula is C19H20N4O3 with a molecular weight of approximately 356.39 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring enhances the electron-donating capacity, contributing to its antioxidant properties.
- Antimicrobial Effects : Studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal activities, potentially making this compound effective against various pathogens.
- Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.
Antimicrobial Activity
A study conducted on various derivatives of oxadiazoles demonstrated that compounds with similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 18 | 100 |
Candida albicans | 12 | 100 |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These values indicate moderate cytotoxicity, suggesting potential as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A research group synthesized several derivatives of oxadiazoles and tested their antibacterial properties. Among them, the compound demonstrated significant inhibition against both S. aureus and E. coli. The study concluded that the methoxy substitutions were critical for enhancing activity.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of similar quinoline derivatives revealed that compounds with oxadiazole rings showed promising results in inducing apoptosis in cancer cells through the mitochondrial pathway. This suggests a potential therapeutic application for the compound in oncology.
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-4-24-12-16(19(25)14-7-5-6-8-17(14)24)21-22-20(23-28-21)15-10-9-13(26-2)11-18(15)27-3/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQXLPJDLOLOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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